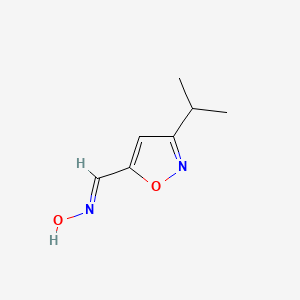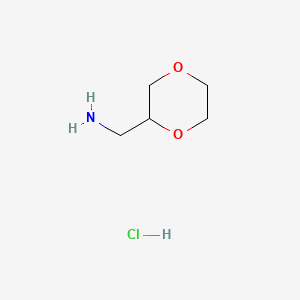
(2,6-Dichloropyridin-4-yl)boronic acid
Vue d'ensemble
Description
“(2,6-Dichloropyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 1072951-54-2 . It has a molecular weight of 191.81 and its IUPAC name is 2,6-dichloro-4-pyridinylboronic acid . The compound is typically stored in an inert atmosphere and under -20°C . It is a solid substance .
Synthesis Analysis
The synthesis of “this compound” and similar compounds often involves Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C5H4BCl2NO2/c7-4-1-3 (6 (10)11)2-5 (8)9-4/h1-2,10-11H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
In Suzuki–Miyaura couplings, boronic acids are known to be highly reactive species . A kinetic analysis of a competition conducted between two boronic acids demonstrated that even when the proportion of one boronic acid was very small in comparison to the other, the product contained the labelled ring during the initial stages of reaction .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It is typically stored in an inert atmosphere and under -20°C .Applications De Recherche Scientifique
Cross-Coupling Reactions
Borinic acids, including (2,6-Dichloropyridin-4-yl)boronic acid, are used in cross-coupling reactions . These reactions are fundamental in modern organic chemistry for the construction of carbon–carbon bonds .
Catalysis
Borinic acids have been used in catalysis . For instance, they can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .
Medicinal Chemistry
In the field of medicinal chemistry, borinic acids have shown potential. They have been studied as bioactive compounds .
Polymer Materials
Borinic acids and their derivatives have found applications in the development of polymer materials .
Optoelectronics Materials
Borinic acids are used in the development of optoelectronics materials . Their unique properties make them suitable for this application.
Synthesis of Halohydroxypyridines
This compound can be used as a substrate in a peroxide mediated hydroxydeboronation, providing good yields of halohydroxypyridines .
Safety and Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
(2,6-dichloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-1-3(6(10)11)2-5(8)9-4/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUQZFQJFYZZGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674762 | |
| Record name | (2,6-Dichloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-54-2 | |
| Record name | B-(2,6-Dichloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,6-Dichloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dichloropyridine-4-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Dibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B591449.png)

![N-1-Naphthalenyl-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591451.png)
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
![[1-(5-Bromopyrimidin-2-yl)piperidin-3-yl]methanol](/img/structure/B591456.png)




![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)